6-Methoxy-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
6-Methoxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₉H₈N₂O₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or DMF, and may require specific temperatures and pH conditions .
Major Products
The major products formed from these reactions include phthalic acid derivatives, hydrazine derivatives, and substituted phthalazine-1,4-diones .
Scientific Research Applications
6-Methoxy-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential anticonvulsant and antimicrobial activities.
Medicine: It serves as a scaffold for designing drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission. This interaction inhibits the receptor’s activity, leading to anticonvulsant effects . Additionally, the compound can inhibit enzymes like PARP10 and PARP15, which are involved in cellular processes such as DNA repair and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrophthalazine-1,4-dione: A parent compound with similar structural properties but lacking the methoxy group.
Phthalic Hydrazide: Another derivative of phthalazine-1,4-dione with different functional groups.
Pyrazolyl-phthalazine-dione Derivatives: Compounds with additional pyrazole rings, exhibiting different biological activities.
Uniqueness
6-Methoxy-2,3-dihydrophthalazine-1,4-dione is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and drug design .
Properties
CAS No. |
14161-12-7 |
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Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13) |
InChI Key |
DJWJXRZQIDIFFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NNC2=O |
Origin of Product |
United States |
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